molecular formula C14H9Cl2N3O5 B1373382 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate CAS No. 1272756-60-1

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate

Cat. No.: B1373382
CAS No.: 1272756-60-1
M. Wt: 370.1 g/mol
InChI Key: BOEONDOHCYIJPA-UHFFFAOYSA-N
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Description

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate is a chemical compound with the molecular formula C14H9Cl2N3O5. It is known for its diverse applications in scientific research due to its unique chemical properties .

Scientific Research Applications

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile
  • 2-Chloro-5-nitrobenzaldehyde
  • Malononitrile

Uniqueness

2,2-Bis(2-chloro-5-nitrophenyl)acetonitrile hydrate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrate form also provides additional stability and solubility, making it more versatile in various applications .

Properties

IUPAC Name

2,2-bis(2-chloro-5-nitrophenyl)acetonitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O4.H2O/c15-13-3-1-8(18(20)21)5-10(13)12(7-17)11-6-9(19(22)23)2-4-14(11)16;/h1-6,12H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEONDOHCYIJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(C#N)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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